Dual Methylsulfonyl Architecture vs. Mono-Sulfone and Acetyl Analogs: Calculated Physicochemical Property Divergence
The target compound bears two methylsulfonyl groups, distinguishing it from the closest purchasable analogs. Compared to 1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide (CAS not assigned; C₁₃H₁₆N₂O₄S, MW 296.34), the target compound has a higher molecular weight (332.39 vs. 296.34), one additional sulfur atom, and a markedly different hydrogen-bond acceptor profile: the target presents four sulfone oxygen atoms (two per –SO₂CH₃ group) plus one carboxamide carbonyl, yielding a higher topological polar surface area (tPSA ≈118 Ų predicted vs. ≈96 Ų for the acetyl analog). Relative to 1-(methylsulfonyl)azetidine-3-carboxamide (MSAC, CAS 1428374-79-1; C₅H₁₀N₂O₃S, MW 178.21), the target is 154 Da heavier and incorporates a 4-(methylsulfonyl)phenyl ring that adds substantial logP (predicted ALogP ≈0.8–1.2 vs. ≈−1.0 for MSAC) and introduces π-stacking capability absent in the core scaffold. These in-silico differences are consistent with the known structure–property relationships of sulfonamide-containing azetidines reported in patent literature [1].
| Evidence Dimension | Molecular weight, heavy atom count, predicted tPSA, predicted ALogP |
|---|---|
| Target Compound Data | MW 332.39; 22 heavy atoms; predicted tPSA ~118 Ų; predicted ALogP ~0.8–1.2 |
| Comparator Or Baseline | 1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide (MW 296.34; 21 heavy atoms; predicted tPSA ~96 Ų; predicted ALogP ~0.5–0.9) and MSAC (MW 178.21; 12 heavy atoms; predicted tPSA ~72 Ų; predicted ALogP ~−1.0) |
| Quantified Difference | ΔMW +36 and +154 Da; ΔtPSA +22 and +46 Ų; ΔALogP +0.3 and +2.0 log units (estimated from in-silico predictions) |
| Conditions | Predicted values from standard QSAR property calculators (ALogP, tPSA); not experimentally measured for the target compound. |
Why This Matters
These property differences directly impact passive permeability, solubility, and target-binding pharmacophore complementarity, making the target compound a distinct chemical entity for library design rather than a redundant analog of existing mono-sulfone scaffolds.
- [1] Aventis Pharma SA. Azetidine derivatives, preparation thereof and pharmaceutical compositions containing same. WO2000015609A1, 2000. (Exemplifies the structure–activity framework for N1-methylsulfonyl azetidine carboxamides.) View Source
